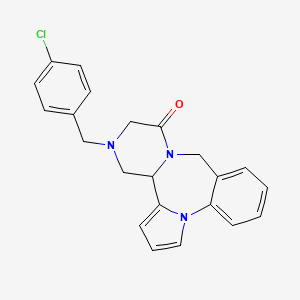

9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-on, 12,13,14,14a-Tetrahydro-13-((4-Chlorophenyl)methyl)-: ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Elemente von Pyrazin, Pyrrol und Benzodiazepin kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-on, 12,13,14,14a-Tetrahydro-13-((4-Chlorophenyl)methyl)- umfasst mehrere Schritte, darunter die Bildung der Pyrazin- und Pyrrolringe, gefolgt von deren Verschmelzung mit dem Benzodiazepin-Kern. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um die korrekte Bildung des gewünschten Produkts sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dies umfasst oft die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken, um Konsistenz und Effizienz sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsreagenzien (z. B. Chlor, Brom), Alkylierungsreagenzien (z. B. Alkylhalogenide).

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion vollständig reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: In der biologischen Forschung wird die Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht. Dies kann Einblicke in ihr Potenzial als Therapeutikum liefern .

Medizin: In der Medizin wird die Verbindung auf ihre möglichen pharmakologischen Eigenschaften untersucht, einschließlich ihrer Fähigkeit, mit bestimmten Rezeptoren oder Enzymen zu interagieren. Dies könnte zur Entwicklung neuer Medikamente für verschiedene Erkrankungen führen .

Industrie: In der Industrie kann die Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden. Ihre einzigartigen Eigenschaften machen sie zu einer wertvollen Komponente in verschiedenen industriellen Anwendungen .

Wirkmechanismus

Der Wirkmechanismus von 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-on, 12,13,14,14a-Tetrahydro-13-((4-Chlorophenyl)methyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass die Verbindung Signaltransduktionswege und zelluläre Prozesse beeinflussen kann .

Wirkmechanismus

The mechanism of action of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-((4-chlorophenyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

1-Boc-4-AP (tert-Butyl 4-(Phenylamino)piperidin-1-carboxylat): Wird als Zwischenprodukt bei der Synthese von Fentanyl und verwandten Derivaten verwendet.

(-)-Carvon: Eine natürliche Verbindung, die in grüner Minze vorkommt und bioaktive Eigenschaften gegen Unkräuter aufweist.

Einzigartigkeit: Die Einzigartigkeit von 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-on, 12,13,14,14a-Tetrahydro-13-((4-Chlorophenyl)methyl)- liegt in seiner komplexen Struktur, die mehrere Ringsysteme und funktionelle Gruppen kombiniert.

Eigenschaften

CAS-Nummer |

144109-21-7 |

|---|---|

Molekularformel |

C22H20ClN3O |

Molekulargewicht |

377.9 g/mol |

IUPAC-Name |

9-[(4-chlorophenyl)methyl]-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |

InChI |

InChI=1S/C22H20ClN3O/c23-18-9-7-16(8-10-18)12-24-14-21-20-6-3-11-25(20)19-5-2-1-4-17(19)13-26(21)22(27)15-24/h1-11,21H,12-15H2 |

InChI-Schlüssel |

NTFVRGIIXIQBFW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CN1CC5=CC=C(C=C5)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)